2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide
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Overview
Description
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide is an organic compound that belongs to the class of brominated amides This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenyl ring attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide typically involves the bromination of a precursor compound followed by amide formation. One possible synthetic route is as follows:
Bromination: The starting material, 3-methylsulfanyl-phenyl-propionic acid, is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).
Amide Formation: The brominated intermediate is then reacted with an amine, such as ammonia or an amine derivative, under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methylsulfanyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenyl-propionamide: Lacks the methylsulfanyl group.
N-(3-methylsulfanyl-phenyl)-propionamide: Lacks the bromine atom.
2-Chloro-N-(3-methylsulfanyl-phenyl)-propionamide: Contains a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide is unique due to the combination of the bromine atom and the methylsulfanyl group, which can influence its chemical reactivity and potential applications. The presence of these functional groups can make it a valuable intermediate in organic synthesis and a candidate for various research studies.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
2-bromo-N-(3-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C10H12BrNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) |
InChI Key |
KRYKXQOZZNQOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)Br |
Origin of Product |
United States |
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